molecular formula C16H16N2O5 B13413629 (Z)-4-[[7-(Dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]amino]-4-oxo-2-butenoic Acid

(Z)-4-[[7-(Dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]amino]-4-oxo-2-butenoic Acid

Cat. No.: B13413629
M. Wt: 316.31 g/mol
InChI Key: PYLJIPPAQOEZEY-UHFFFAOYSA-N
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Description

(Z)-4-[[7-(Dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]amino]-4-oxo-2-butenoic Acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzopyran core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-[[7-(Dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]amino]-4-oxo-2-butenoic Acid typically involves multi-step organic reactions. One common method includes the condensation of 7-(dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-amine with a suitable butenoic acid derivative under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-[[7-(Dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]amino]-4-oxo-2-butenoic Acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-[[7-(Dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]amino]-4-oxo-2-butenoic Acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. Its fluorescent properties make it useful in imaging and diagnostic applications.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor or activator of specific enzymes or receptors.

Industry

In industrial applications, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-4-[[7-(Dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]amino]-4-oxo-2-butenoic Acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its combination of a benzopyran core with a butenoic acid moiety. This unique structure provides distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C16H16N2O5

Molecular Weight

316.31 g/mol

IUPAC Name

4-[[7-(dimethylamino)-4-methyl-2-oxochromen-3-yl]amino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C16H16N2O5/c1-9-11-5-4-10(18(2)3)8-12(11)23-16(22)15(9)17-13(19)6-7-14(20)21/h4-8H,1-3H3,(H,17,19)(H,20,21)

InChI Key

PYLJIPPAQOEZEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)N(C)C)NC(=O)C=CC(=O)O

Origin of Product

United States

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